Nifuroxime

Description

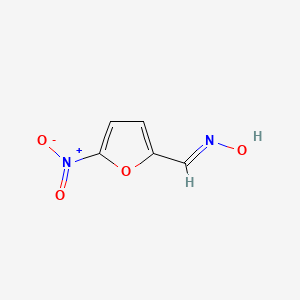

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKFATYSVLSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904488 | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-15-7, 6236-05-1 | |

| Record name | 5-Nitrofurfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitro-2-furaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies of Nifuroxime

Established Synthetic Routes for Nifuroxime (B1200033)

The synthesis of this compound, also known as 5-nitro-2-furaldoxime, typically involves the formation of an oxime functional group on a 5-nitrofuran-2-carbaldehyde core.

Precursor Compounds and Reaction Pathways

A primary precursor for this compound synthesis is 5-nitro-2-furaldehyde (B57684). The reaction involves the condensation of 5-nitro-2-furaldehyde with hydroxylamine (B1172632) or one of its salts, commonly hydroxylamine hydrochloride. This reaction pathway is a standard method for synthesizing oximes from aldehydes.

Another potential starting material mentioned in the context of related nitrofuran synthesis is 5-nitrofurfural diacetate, which can be hydrolyzed to yield 5-nitro-2-furaldehyde psu.eduresearchgate.netscribd.comgoogle.com. The hydrolysis of 5-nitrofurfural diacetate can be achieved using acidic conditions, such as sulfuric acid google.com. Subsequently, the liberated 5-nitro-2-furaldehyde undergoes reaction with hydroxylamine hydrochloride to form this compound. A general reaction for oxime formation from an aldehyde involves reaction with NH₂OH·HCl in the presence of a base like NaOH in a solvent mixture such as water/ethanol researchgate.net.

Optimization of Synthetic Conditions for this compound Production

Optimization of organic synthesis, including that of nitrofurans like this compound, typically involves systematically varying reaction parameters to maximize yield and purity and minimize reaction time and by-products scribd.comamidetech.comacdlabs.com. Key parameters that can be optimized include temperature, reaction time, solvent system, concentration of reactants, and the choice and amount of catalyst or base scribd.com.

For the synthesis of related nitrofuran compounds, studies have explored varying conditions such as time, temperature, pH, and catalysts to improve yield and quality scribd.com. For instance, in the synthesis of nitrofurazone, which also involves a reaction with a carbonyl compound derived from 5-nitrofurfural, different methods utilizing varying conditions have been investigated to achieve higher yields scribd.com. While specific optimization data solely for this compound synthesis is not extensively detailed in the provided snippets, general principles from related nitrofuran chemistry and organic synthesis optimization would apply. Longer reaction times and strong acids can potentially affect the product quality of nitrofurans scribd.com.

Synthesis and Characterization of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues involves modifying the core nitrofuran structure or the oxime group to explore altered chemical and biological properties.

Design Principles for Novel Nitrofuran-Based Structures

Design principles for novel nitrofuran-based structures often involve the modification of existing nitrofuran scaffolds or the incorporation of the nitrofuran moiety into other structural frameworks mdpi.comajprd.com. The concept of "privileged structures," which are molecular scaffolds that exhibit biological activity towards certain types of targets more frequently than others, can guide the design of new nitrofuran derivatives mdpi.com. Molecular hybridization, connecting the nitrofuran ring with other pharmacophores, is another strategy employed in designing novel antimicrobial candidates researchgate.net. Computational techniques such as molecular docking are utilized to understand the potential interactions between designed nitrofuran derivatives and biological targets, aiding in the rational design process ajprd.com. This involves predicting how a ligand (the nitrofuran derivative) binds to a protein target, assessing the interaction energy, and identifying key amino acid interactions ajprd.com.

Spectroscopic and Analytical Characterization Techniques for Derivatives

Newly synthesized this compound derivatives and other nitrofuran compounds are characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity mdpi.comacs.orgnih.govnih.govshimadzu.comaacrjournals.orgukm.myedu.krdrdd.edu.iq. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are routinely used to determine the structure of organic compounds by providing information about the hydrogen and carbon environments within the molecule mdpi.comukm.myedu.krd.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by analyzing the vibrations of chemical bonds researchgate.netmdpi.comrdd.edu.iq. Characteristic absorption bands for groups like N-H, C=O, C=N, and NO₂ are observed researchgate.netrdd.edu.iq.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly useful for conjugated systems like nitrofurans mdpi.com.

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) are employed for the identification, structural elucidation, and quantification of nitrofuran derivatives acs.orgnih.govnih.govshimadzu.comukm.my. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used researchgate.net.

Elemental Analysis: This technique is used to determine the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) in a compound, which helps confirm its empirical formula mdpi.com.

Single-Crystal X-ray Diffraction: This method provides a definitive three-dimensional structure of crystalline compounds mdpi.com.

These techniques, often used in combination, provide comprehensive data for the characterization of synthesized nitrofuran derivatives.

Coordination Chemistry of this compound

This compound (anti-5-nitro-2-furfuraldoxime, 5N-FDH) is known to act as a ligand and form coordination complexes with various metal ions tandfonline.comtandfonline.comafricaresearchconnects.com. Studies have reported the preparation and characterization of binary and mixed ligand complexes of this compound with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), as well as with La(III) and UO₂(VI) tandfonline.comtandfonline.com.

In these complexes, this compound acts as a uninegative ligand, exhibiting various modes of coordination to the metal center tandfonline.comtandfonline.com. The complexes are typically isolated at specific pH values, for instance, at pH 6 using NH₄OH solution tandfonline.comtandfonline.com.

Synthesis of Binary and Mixed Ligand Complexes with Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), La(III), UO2(VI))

The synthesis of binary and mixed ligand complexes involving this compound (5N-FDH) and various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), La(III), and UO2(VI), has been reported. tandfonline.comafricaresearchconnects.com These complexes are typically prepared through reactions involving this compound and the respective metal salts. For instance, binary complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized with the general formula [M(5N-FD)₂·mH₂O]n, where 'm' varies depending on the metal ion. tandfonline.com Specifically, m=0 for Mn(II), m=1 for Co(II), Ni(II), or Cd(II), and m=2 for Cu(II) or Zn(II). tandfonline.com Lanthanum(III) forms a complex with the proposed formula [La(5N-FD)(OOCCH₃)₂(H₂O)₂]₂, while the uranyl(VI) complex is represented as [UO₂(5N-FD)₂]·2H₂O. tandfonline.com These syntheses are often conducted at a controlled pH, such as pH 6 using NH₄OH solution, to facilitate the isolation of the complexes. tandfonline.com

Mixed ligand complexes involving this compound and amino acids have also been synthesized, particularly with nickel(II). tandfonline.com Examples include mixed nifuroximato-phenylalaninato, -tyrosinato, or -methioninato nickel(II) complexes with the general formula [Ni(5N-FD)(L)]·H₂O, where L represents the amino acid ligand (phenylalaninate, tyrosinate, or methioninate). tandfonline.com The preparation of these mixed-ligand complexes can involve reacting nickel chloride hexahydrate with this compound and the respective amino acid in a suitable solvent mixture, followed by pH adjustment to isolate the product. tandfonline.com

Ligand Binding Modes and Coordination Geometries in this compound Complexes

This compound acts as a uninegative ligand in its complexes, exhibiting various modes of coordination. tandfonline.com The specific binding mode and the resulting coordination geometry are influenced by the metal ion and the reaction conditions. While specific detailed research findings on the precise coordination geometries of this compound with all the listed metal ions were not extensively detailed in the provided snippets, general principles of coordination chemistry and information from related oxime and furan-containing ligands can provide insight.

Metal ions exhibit diverse coordination geometries based on their electronic configuration, size, and the nature of the ligands. For instance, Ni(II) complexes can exist in octahedral, square planar, tetrahedral, and trigonal structures, with coordination numbers typically being four, five, or six. jscimedcentral.com Cu(II) often favors square planar, square pyramidal, or axially distorted octahedral geometries due to Jahn-Teller distortions. nih.gov Zn(II), being d¹⁰, commonly forms tetrahedral complexes as it has no geometric preference based on ligand field stabilization energy. nih.gov The coordination geometry can also be influenced by ligand constraints, where rigid or semi-rigid ligands can impose their preferred geometry on the metal center. libretexts.org

In the context of oxime ligands, coordination can occur through the nitrogen atom of the oxime group and/or the oxygen atom. The presence of the nitro group and the furan (B31954) ring in this compound provides additional potential coordination sites or influences the electron distribution within the molecule, affecting its interaction with metal ions. Studies on related ligands, such as N-(2-furylidene)benzothiazol-2-ylacetohydrazide, indicate that ligands can coordinate as neutral bidentate or monobasic tridentate ligands through different atoms like nitrogen and oxygen. researchgate.net

Based on the general formula [M(5N-FD)₂·mH₂O]n for the binary complexes, this compound likely coordinates to the metal center, forming chelate rings. The uninegative nature of the ligand suggests deprotonation of the oxime group. The coordination environment around the metal ion would then be completed by the this compound ligands and coordinated water molecules, leading to various coordination numbers and geometries depending on the metal's preference and the steric requirements.

Preparation of Mixed Nifuroximato-Amino Acid Complexes

The preparation of mixed Nifuroximato-amino acid complexes involves the co-coordination of this compound and an amino acid to a metal center, specifically nickel(II) as reported. tandfonline.com The general formula for these complexes is [Ni(5N-FD)(L)]·H₂O, where L represents an amino acid such as phenylalaninate, tyrosinate, or methioninate. tandfonline.com

A typical procedure for preparing these mixed-ligand complexes involves reacting a solution of this compound in methanol (B129727) with an aqueous methanolic solution of nickel chloride hexahydrate. tandfonline.com Subsequently, a solution of the desired amino acid (e.g., phenylalanine) in methanol is added to the mixture. tandfonline.com The pH of the reaction mixture is then adjusted, for instance, to pH 6.5 using NH₄OH solution, to facilitate the precipitation of the mixed-ligand complex. tandfonline.com The precipitated solid is then filtered, washed, and dried. tandfonline.com

Molecular and Cellular Mechanisms of Action of Nifuroxime

Generation of Reactive Species and Macromolecular Interactions

The primary mechanism of Nifuroxime's action involves its transformation into highly reactive molecules that interact with and damage essential cellular components. This process begins with the formation of nitro radical anions and culminates in broad-spectrum damage to nucleic acids and proteins.

The activation of This compound (B1200033) is a reductive process catalyzed by nitroreductase enzymes present in susceptible organisms nih.govresearchgate.net. This bioactivation involves the transfer of an electron to the nitro group (NO₂) of the furan (B31954) ring, resulting in the formation of a nitro radical anion (NO₂•⁻) nih.govresearchgate.net. This one-electron reduction is a critical first step, as this radical is a highly unstable and reactive intermediate researchgate.net.

The formation and stability of this nitro radical anion can be studied using various techniques, as detailed in the table below.

| Method | Application in Studying this compound Radicals |

| Electron Spin Resonance (ESR) Spectroscopy | Directly detects and characterizes the paramagnetic nitro anion radicals formed during the reduction of this compound nih.gov. |

| Cyclic Voltammetry (CV) | An electrochemical technique used to qualitatively observe the formation of the nitro radical anion and quantitatively determine its decay kinetics researchgate.net. |

| Pulse Radiolysis | Used to generate and study the transient absorption spectra of this compound-derived radicals and their subsequent reactions. |

Under anaerobic conditions, this nitro radical can undergo further reduction to form other cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. These intermediates are capable of causing direct damage to cellular macromolecules researchgate.net.

In the presence of oxygen, the nitro radical anion participates in a process known as redox cycling. The radical transfers its extra electron to molecular oxygen (O₂), regenerating the parent this compound compound and producing a superoxide (B77818) radical (O₂•⁻) nih.gov. This futile cycle can repeat, leading to the accumulation of superoxide radicals.

These superoxide anions can be further converted, either spontaneously or through enzymatic action (e.g., by superoxide dismutase), into other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) nih.gov. The overproduction of these ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress nih.govnih.gov. This condition results in indiscriminate damage to vital cellular components, including lipids, proteins, and DNA nih.gov.

The reactive intermediates generated from this compound activation are genotoxic, causing significant damage to nucleic acids. Nitroheterocyclic compounds are known to cause irreversible lesions in DNA nih.gov. The mechanisms of this interaction are multifaceted and lead to both the inhibition of DNA synthesis and direct structural damage.

Research on related nitrofurans has elucidated several key effects on nucleic acids:

Inhibition of DNA Synthesis: Nitroheterocycles can inhibit the incorporation of precursors into DNA, effectively halting replication nih.gov. A primary effect is the partial inhibition of the initiation of new DNA replicons nih.gov.

DNA Strand Breaks: The reactive metabolites of nitrofurans, potentially including nitrenium ions formed from the hydroxylamine intermediate, can directly attack the DNA backbone, causing single-strand and double-strand breaks nih.gov. This level of damage is often predictive of cytotoxicity nih.gov.

Formation of DNA Adducts: The reduced intermediates of some nitrofurans, such as nitrofurazone, are known to form covalent adducts with DNA bases, particularly N²-deoxyguanine (N²-dG) adducts. These adducts disrupt the normal structure of DNA and interfere with replication and transcription nih.gov.

| Effect on Nucleic Acids | Mechanism/Outcome |

| Inhibition of Synthesis | Primarily affects the initiation of DNA replicons; slows or stops cellular replication nih.gov. |

| DNA Damage | Reactive intermediates cause single- and double-strand breaks, leading to genomic instability and cell death nih.govnih.gov. |

| Adduct Formation | Covalent binding of metabolites to DNA bases (e.g., guanine) disrupts DNA structure and function nih.gov. |

The reactive species produced during this compound's metabolic activation can also react with and modify cellular proteins, leading to the inhibition of critical enzyme functions. While direct studies on this compound are limited, the mechanisms are well-established for the nitrofuran class. Reactive intermediates can covalently bind to amino acid residues within proteins, particularly those with sulfhydryl groups (cysteine) or other nucleophilic side chains libretexts.org. This binding can alter the three-dimensional structure of an enzyme, leading to a loss of catalytic activity libretexts.orgyoutube.com.

Enzymatic Interactions and Metabolic Pathway Interference

This compound's action is not only about the damage it causes but also about its specific interactions with microbial enzyme systems, which are essential for both its activation and its ultimate therapeutic effect.

The antimicrobial activity of this compound is critically dependent on its activation by bacterial nitroreductases nih.govresearchgate.net. These enzymes, which are more prevalent or active in many susceptible bacteria and protozoa compared to mammalian cells, are what provide the compound's selective toxicity nih.govnih.gov.

There are two main types of nitroreductases involved in the metabolism of nitroaromatic compounds:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze a two-electron reduction of the nitro group to the hydroxylamine derivative. This pathway is considered a key activation route, leading to the generation of highly cytotoxic species that can damage DNA without necessarily producing ROS nih.govnih.gov. The resulting metabolites can include unsaturated open-chain nitriles, which are themselves potent cytotoxic agents nih.govresearchgate.net.

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform the one-electron reduction to form the nitro radical anion. In the presence of oxygen, this leads to the futile redox cycling and generation of superoxide radicals, as described above nih.gov.

By acting as a substrate for these enzymes, this compound effectively hijacks the bacterial cell's own enzymatic machinery. The process of reducing this compound consumes cellular reducing equivalents, such as NADH or NADPH, potentially disrupting the cell's redox balance and interfering with energy metabolism. This activation by specific bacterial enzymes is the central interaction that initiates the entire cascade of cytotoxic events.

| Enzyme Class | Role in this compound Action | Consequence |

| Type I Nitroreductases | Oxygen-insensitive, two-electron reduction of the nitro group nih.govnih.gov. | Direct formation of toxic metabolites (e.g., hydroxylamine, nitriles) leading to DNA damage nih.govresearchgate.net. |

| Type II Nitroreductases | Oxygen-sensitive, one-electron reduction of the nitro group nih.gov. | Formation of a nitro radical anion, leading to redox cycling and oxidative stress under aerobic conditions nih.gov. |

Modulation of Glutathione (B108866) S-transferase Activity by this compound and Analogues

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easier to excrete. mdpi.commdpi.com This function is central to cellular defense against xenobiotics. mdpi.com

Interactions with Nitroreductases (e.g., E. coli nitro-reductase)

The antimicrobial efficacy of this compound and other nitrofurans is dependent on their activation from a prodrug state into cytotoxic agents within the target cell. mdpi.comringbio.com This bioactivation is catalyzed by bacterial nitroreductases, which are flavoproteins that reduce the 5-nitro group on the furan ring. nih.govnih.gov In Escherichia coli, this process is predominantly carried out by two main oxygen-insensitive nitroreductases: NfsA and NfsB. nih.govasm.orgnih.gov

These enzymes transfer electrons from NAD(P)H to the nitrofuran, initiating a series of reduction steps. nih.gov This process generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, which are unstable and can damage a wide range of cellular macromolecules. mdpi.comnih.gov The resulting electrophilic species can inhibit bacterial ribosomes and interfere with the synthesis of proteins, DNA, RNA, and the cell wall. ringbio.com The reduction of the nitro group proceeds through successive, enzyme-mediated reactions, which explains why the intermediate products are typically not observed. nih.gov Bacterial resistance to nitrofurans is frequently linked to mutations in the nfsA and nfsB genes, which result in inactive enzymes unable to activate the prodrug. asm.org

| Feature | NfsA (Major Nitroreductase) | NfsB (Minor Nitroreductase) |

|---|---|---|

| Cofactor Preference | NADPH-specific nih.gov | Can use either NADH or NADPH nih.gov |

| Substrate Activity | Exhibits higher activity with a broad range of nitroaromatic substrates, including nitrofuran antibiotics. birmingham.ac.ukfrontiersin.org | Generally lower efficiency of conversion for most prodrugs compared to NfsA. frontiersin.org |

| Role in Resistance | Mutations in nfsA are typically responsible for the first step of acquired resistance to nitrofurans. asm.org | Mutations in nfsB are associated with the second step, leading to higher levels of resistance. asm.org |

| Activation of Prodrugs | Considered a superior and more efficient enzyme for activating various nitroaromatic prodrugs for therapeutic applications. birmingham.ac.ukresearchgate.net | Historically studied for prodrug activation but is often less effective than NfsA. frontiersin.org |

Cellular Responses and Specific Target Modulation

Beyond their antimicrobial properties, nitrofurans have demonstrated cytotoxic effects against various mammalian cancer cell lines, primarily through the induction of apoptosis (programmed cell death). nih.govnih.gov This process is crucial for eliminating damaged or cancerous cells and is a target for many chemotherapeutic agents. mayo.edu Research on this compound analogues has elucidated several apoptotic pathways activated by this class of compounds.

One key mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov The accumulation of reactive oxygen species (ROS) and other cellular damage can trigger the unfolded protein response (UPR), leading to the activation of the PERK-ATF4-CHOP signaling pathway, which ultimately initiates apoptosis. nih.govnih.gov Another major pathway is the intrinsic, or mitochondrial, pathway. mayo.edu The nitrofuran derivative N-pentyl-nitrofurantoin was shown to induce apoptosis in leukemia cells by modulating the expression of Bcl-2 family proteins, specifically by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-xL. nih.gov This shift in balance leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of executioner caspases. nih.gov Studies on nifurtimox (B1683997) in neuroblastoma cells also confirmed cell death via apoptosis, evidenced by DNA fragmentation and caspase-3 activation. nih.gov

| Nitrofuran Compound | Cell Line | Observed Apoptotic Mechanism | Source |

|---|---|---|---|

| Nifuroxazide (B1678864) | Human non-small cell lung cancer (NCI-H1299) | Induction of ER stress via the PERK-ATF4-CHOP signaling pathway. nih.gov | nih.gov |

| N-pentyl-nitrofurantoin | Human leukemia (HL-60) | Upregulation of BAX, downregulation of BCL-xL, and mitochondrial depolarization. nih.gov | nih.gov |

| Nifurtimox | Neuroblastoma | Induction of DNA fragmentation and activation of caspase-3. nih.gov | nih.gov |

| 5-nitrofuran-2-amide derivatives | Triple-negative breast cancer | Activation of CHOP expression via the PERK-eIF2α-ATF4 branch of the UPR. nih.gov | nih.gov |

The therapeutic utility of any antimicrobial agent hinges on the principle of selective toxicity—its ability to harm the pathogen while causing minimal damage to the host. vt.edunih.gov For this compound and other nitrofurans, this selectivity is not based on the presence of a unique structural target in the bacteria, but rather on a profound difference in metabolic capability between the pathogen and the host. nih.gov

The mechanism of selective toxicity is rooted in the differential expression and activity of the nitroreductase enzymes discussed previously. mdpi.comnih.gov Many bacteria, especially those that thrive in anaerobic or microaerophilic environments, possess highly efficient nitroreductases (like NfsA and NfsB) that rapidly convert the nitrofuran prodrug into its reactive, cytotoxic form. nih.govasm.org This ensures that the toxic effects are concentrated within the microbial cell. In contrast, mammalian host cells generally lack these specific, high-efficiency nitroreductases. nih.gov Consequently, the drug remains largely in its stable and far less toxic prodrug form within the host's tissues, leading to a high therapeutic index. This enzymatic disparity is the cornerstone of the selective action of nitrofurans against susceptible pathogens. nih.gov

Radiosensitization Mechanisms of this compound in Hypoxic Environments

Nitroaromatic compounds, including nitrofurans, have long been investigated as radiosensitizers for hypoxic cells. nih.gov Hypoxic (low-oxygen) tumor cells are notoriously resistant to conventional radiation therapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell. In the absence of oxygen, many of these DNA lesions can be chemically repaired. Electron-affinic compounds like this compound can mimic the role of oxygen in this process. nih.govnih.gov

Ionizing radiation interacts with water molecules in the cell, generating highly reactive primary radiolytic species: the hydrated electron (e⁻aq), the hydroxyl radical (•OH), and the hydrogen atom (•H). These species, particularly the hydroxyl radical, are responsible for the majority of indirect radiation-induced DNA damage. The radiosensitizing effect of nitroaromatic compounds is attributed to their high electron affinity, conferred by the nitro group. nih.gov

The proposed mechanism involves the following steps:

Ionizing radiation creates a radical site on a DNA molecule (DNA•).

In a hypoxic cell, this lesion can be chemically repaired by endogenous hydrogen donors like glutathione (GSH).

However, an electron-affinic sensitizer (B1316253) like this compound (S) can react with the DNA radical, forming an adduct (DNA-S•). This reaction "fixes" the damage, preventing its repair and leading to a lethal biological outcome.

This process is fundamentally a competition between chemical repair and damage fixation. The efficiency of a sensitizer is related to its one-electron reduction potential. nih.gov The nitro group of this compound is a powerful electrophile, making it highly reactive toward reducing species, especially the hydrated electron (e⁻aq). This rapid reaction effectively scavenges the reducing species that might otherwise participate in recombination reactions, while also enabling the fixation of DNA damage, thereby enhancing the killing of hypoxic tumor cells during radiotherapy.

Free Radical and Radical-Adduct Formation with Biochemical Substrates

The biological activity of this compound, like other nitroaromatic compounds, is intrinsically linked to its capacity to undergo metabolic reduction and generate highly reactive free radical species. The central feature of this process is the one-electron reduction of its 5-nitro group, a reaction catalyzed by various cellular flavoproteins, such as NADPH-cytochrome P450 reductase. mdpi.comnih.gov This reduction converts the parent this compound molecule into a nitro anion radical (ArNO₂⁻•). nih.gov

Under aerobic conditions, this nitro anion radical is highly unstable and participates in a process known as redox cycling or "futile cycling". nih.govnih.gov It readily transfers its excess electron to molecular oxygen (O₂), resulting in the formation of a superoxide anion radical (O₂⁻•) and the regeneration of the original this compound compound. nih.gov This cyclical process can produce a substantial flux of superoxide anions, which are precursors to other reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). nih.gov This sustained generation of ROS can overwhelm cellular antioxidant defenses, leading to a state of oxidative stress.

The free radicals generated, both the initial nitro anion radical and the subsequent ROS, can react avidly with a wide range of essential biochemical substrates, forming radical-adducts and causing significant cellular damage. nih.gov The primary targets include:

Lipids: ROS can initiate lipid peroxidation in cellular membranes, a chain reaction that damages membrane integrity, alters fluidity, and impairs the function of membrane-bound proteins. nih.gov

Proteins: Free radicals can oxidize amino acid residues, leading to protein cross-linking, denaturation, and enzyme inactivation.

DNA: Oxidative damage to DNA includes base modification and strand breaks, which can be mutagenic and cytotoxic. The electrophilic intermediates generated from the reduction of the nitro group, such as nitroso and hydroxylamine species, can also bind covalently to DNA and other biomolecules. researchgate.net

| Reactive Species | Formation Mechanism | Primary Cellular Targets | Resulting Damage |

|---|---|---|---|

| This compound Nitro Anion Radical (ArNO₂⁻•) | One-electron reduction of the nitro group by cellular reductases. | Molecular Oxygen (O₂), Cellular Macromolecules | Generates superoxide; potential for direct adduct formation. |

| Superoxide Anion (O₂⁻•) | Electron transfer from the nitro anion radical to O₂ (Redox Cycling). | Precursor to other ROS, various cellular components. | Contributes to oxidative stress. |

| Hydroxyl Radical (•OH) | Secondary reactions involving superoxide and other cellular components. | DNA, Proteins, Lipids | Indiscriminate and severe oxidative damage, including DNA strand breaks and lipid peroxidation. |

| Nitroso (ArNO) / Hydroxylamine (ArNHOH) Intermediates | Further reduction of the nitro group. | DNA and other biomolecules. | Formation of covalent adducts, leading to cytotoxicity. researchgate.net |

Electron Transfer Dynamics in Radiosensitization Processes

This compound has been investigated for its potential as a radiosensitizer, a compound that increases the susceptibility of tumor cells to radiation therapy. amanote.com This activity is most pronounced in hypoxic (low-oxygen) tumor cells, which are notoriously resistant to radiation. The mechanism of action is rooted in the electron-affinic nature of the nitro group, which allows this compound to mimic the radiosensitizing role of molecular oxygen. researchgate.netubc.ca

The fundamental principle of radiosensitization by electron-affinic compounds involves the "fixation" of radiation-induced DNA damage. theoxfordcenter.com Ionizing radiation deposits energy in tissue, leading to the formation of free radicals on DNA (DNA•). In well-oxygenated cells, molecular oxygen rapidly reacts with these DNA radicals, forming peroxy radicals (DNA-OO•) that lead to permanent, irreparable damage. theoxfordcenter.com In hypoxic cells, this process is inefficient, and the initial DNA radicals can be chemically restored to their original form, diminishing the lethal effect of the radiation. theoxfordcenter.com

Electron-affinic sensitizers like this compound function by substituting for oxygen in this critical step. The process is governed by electron transfer dynamics:

Electron Scavenging: this compound has a high electron affinity, meaning it can efficiently capture electrons. researchgate.net Following irradiation, it can scavenge secondary low-energy electrons, forming a transient nitro anion radical (ArNO₂⁻•). nih.govmdpi.com This process is a pivotal mechanism for the radiosensitization of hypoxic cells by nitroaromatic compounds. nih.gov

DNA Radical Adduct Formation: The this compound radical can then interact with the radiation-induced free radical sites on DNA. This reaction forms a covalent adduct between the sensitizer and the DNA, effectively "fixing" the damage in a way that prevents its chemical repair.

Inhibition of Repair: This fixation of the initial lesion prevents cellular repair mechanisms from restoring the DNA to its original state, thereby increasing the likelihood of cell death. patsnap.com

The efficiency of a radiosensitizer is more strongly correlated with its electron affinity than with other properties like its octanol/water partition coefficient. researchgate.net The intracellular reduction of the compound under hypoxic conditions is a prerequisite for its activity, as this generates the reactive radical species that interact with DNA. patsnap.com While associative electron attachment can contribute, electron transfer processes (redox reactions) within the biological environment are considered more representative of the underlying molecular mechanisms of these chemical radiosensitizers. nih.gov

| Step | Process | Description | Significance |

|---|---|---|---|

| 1 | Radiation-Induced Damage | Ionizing radiation creates free radical sites on DNA (DNA•). | Initial, potentially reparable, DNA lesion. |

| 2 | Electron Capture | This compound captures a free electron, forming a transient nitro anion radical (ArNO₂⁻•). | Activation of the sensitizer molecule. nih.gov |

| 3 | Damage Fixation | The this compound radical reacts with the DNA radical (DNA•) to form a stable adduct. | Prevents the chemical repair of the DNA lesion, making the damage permanent. theoxfordcenter.com |

| 4 | Enhanced Cell Kill | The fixed, irreparable DNA damage leads to increased cell death upon irradiation in hypoxic conditions. | Overcomes radioresistance of hypoxic tumor cells. |

Antimicrobial and Antiparasitic Research in in Vitro and Preclinical Models

Antibacterial Activity Studies

Studies into the antibacterial activity of Nifuroxime (B1200033) have included evaluations of its ability to inhibit bacterial growth and its effectiveness against specific bacterial strains.

In vitro susceptibility testing is a standard method used to determine the effectiveness of an antimicrobial agent against a microorganism. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. nih.govopenveterinaryjournal.com While general methods for MIC determination involving techniques like microbroth dilution have been described in the context of antibacterial testing, specific detailed MIC data for this compound against a broad panel of common bacterial pathogens were not consistently available in the reviewed literature. openveterinaryjournal.commdpi.com

Research has indicated this compound's activity against Borrelia burgdorferi, the causative agent of Lyme disease. frontiersin.org Studies have shown this compound to be active against amoxicillin-induced round bodies and stationary phase persister forms of B. burgdorferi. frontiersin.org It was identified as one of the candidate drugs exhibiting activity against these round body forms. frontiersin.org While the activity of other compounds against Staphylococcus aureus and Escherichia coli, including MRSA strains, has been reported in various studies utilizing antibacterial testing methods, specific comprehensive data on this compound's activity or MIC values against these particular pathogens were not prominently featured in the examined search results. nih.govmdpi.commdpi.comgoogleapis.comgoogle.commdpi.com

It is important to note that Fusarium oxysporum is a fungal species, not a bacterium. Research has indicated that a wild-type isolate of the phytopathogenic fungus Fusarium oxysporum (strain FC1) was found to be resistant to this compound, a nitrofuran derivative. researchgate.net While studies have explored resistance mechanisms in Fusarium species, particularly concerning antifungal agents like azoles and the genetic factors contributing to resistance in these fungi, detailed investigations into the specific mechanisms of resistance to this compound in bacterial models were not extensively described in the provided search results. mdpi.comagriculturejournals.czdpi.qld.gov.auresearchgate.net

Antifungal Activity Studies

This compound has also been investigated for its antifungal properties. medchemexpress.commedchemexpress.com

In vitro assays to assess the inhibition of mycelial growth are commonly used to evaluate the effectiveness of antifungal compounds. This compound has been shown to inhibit mycelial growth at a concentration of 10 μg/mL. medchemexpress.com

Antiparasitic Activity Studies in Model Organisms

Studies have evaluated the efficacy of this compound against a range of protozoan parasites in laboratory settings, providing insights into its potential therapeutic applications.

In vitro Activity Against Protozoan Parasites (e.g., Giardia lamblia, Trypanosoma cruzi, Trypanosoma brucei)

This compound has demonstrated in vitro activity against several significant protozoan parasites. Research utilizing high-throughput screening assays has identified this compound as having anti-Giardia activity. asm.org Specifically, studies on Giardia lamblia have shown that this compound is among several nitrofurans exhibiting activity against this parasite. asm.org

Against Trypanosoma cruzi, the causative agent of Chagas disease, nifurtimox (B1683997) (a related nitrofuran) has shown activity against both extracellular epimastigotes and intracellular amastigotes in in vitro assays. scielo.org.co While the provided search results primarily discuss nifurtimox in this context, the structural similarity between this compound and nifurtimox suggests potential for similar activity, although specific in vitro data for this compound against T. cruzi amastigotes and epimastigotes in these results is limited. One study mentions this compound as one of the most effective "subversive" substrates of T. cruzi TryR researchgate.net.

For Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, novel 5-nitro-2-furancarboxylamides, structurally related to nitrofurans like this compound, have shown potent trypanocidal activity in vitro, significantly exceeding that of nifurtimox against Trypanosoma brucei. nih.gov These findings highlight the potential of this class of compounds, including potentially this compound, for targeting T. brucei. Differences in sensitivity to nitrofuran analogs among different Trypanosoma brucei species and strains have been observed, which may be linked to the expression levels or enzymatic activity of trypanosomal type I nitroreductase. mdpi.com

Data on the in vitro activity of this compound against these parasites, where available in the search results, can be summarized in tables to provide a clearer overview of its potency.

Preclinical Efficacy in Animal Models (e.g., Schistosoma mansoni in mice)

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of potential antiparasitic agents. While the provided search results focus on preclinical studies of vaccines and other compounds against Schistosoma mansoni in mice biorxiv.orgplos.orgwho.intmdpi.com, and discuss nifurtimox efficacy in Trypanosoma cruzi-infected mice mdpi.com, specific preclinical efficacy data for this compound against Schistosoma mansoni in mice is not explicitly detailed within these results.

However, the broader context of preclinical research in schistosomiasis involves evaluating candidate agents by measuring reductions in worm or egg counts in infected animals compared to control groups. biorxiv.orgplos.org Studies on other compounds in mouse models of S. mansoni infection have reported varying reduction rates in worm and egg loads. mdpi.com

Research on Trypanosoma cruzi in mice models has shown that formulations of nifurtimox were effective in suppressing parasitemia and achieving cure rates comparable to standard oral treatment. mdpi.com Although direct preclinical data for this compound against Schistosoma mansoni in mice is not present in the provided snippets, the existence of preclinical models for schistosomiasis biorxiv.orgplos.org indicates the established methods for evaluating such activity.

Enhancement of Other Antimicrobial Agents' Activity

This compound has also been explored for its ability to enhance the activity of other antimicrobial agents, particularly in the context of overcoming resistance or improving therapeutic outcomes.

Synergistic Effects with Established Therapeutics (e.g., Pyrazinamide) in Preclinical Settings

This compound has been identified as a compound that can enhance the activity of pyrazinamide (B1679903) (PZA), a key frontline drug used in the treatment of tuberculosis, particularly against dormant persister bacteria. nih.govijpsjournal.com A screen of a clinical compound library identified this compound among molecules that showed anti-persister activity in combination with PZA. nih.gov This synergistic effect in preclinical settings suggests a potential role for this compound in combination therapies to improve the efficacy of established treatments like pyrazinamide against challenging infections, such as tuberculosis. nih.govijpsjournal.com

The enhancement of PZA activity by this compound, along with other agents like fluoroquinolones and certain anticancer drugs, may indicate that PZA's complex mechanisms of action could involve affecting DNA. nih.gov

Mechanistic Basis for Drug Combination Potentiation

The mechanistic basis for the potentiation of other antimicrobial agents' activity by this compound can be complex and may involve multiple factors. In the context of its synergistic effect with pyrazinamide, the observation that this compound, a reactive nitrogen species producer, enhances PZA activity suggests a potential link to DNA damage as part of PZA's mechanism or the combination's effect. nih.gov

More broadly, synergistic interactions between antimicrobial agents can arise from complementary mechanisms of action. nih.govfrontiersin.org For instance, one agent might increase the permeability of the microbial membrane, allowing the other agent better access to its target. nih.govfrontiersin.org Other mechanisms include the disruption of biofilms, direct potentiation of the partner drug's efficacy, or the inhibition of resistance development mechanisms. nih.govfrontiersin.orgnih.gov

While the provided search results specifically mention this compound's enhancement of pyrazinamide activity nih.gov, the exact detailed mechanism of this specific synergy is not fully elucidated in these snippets. However, the general principles of antimicrobial synergy, such as affecting different cellular targets or overcoming resistance pathways, provide a framework for understanding how this compound might potentiate the activity of other drugs. nih.govnih.gov For example, nitrofurans like furazolidone (B1674277) are known to damage DNA through the production of superoxide (B77818) radicals. nih.govdovepress.com If this compound shares this property, it could contribute to a synergistic effect when combined with drugs that have complementary mechanisms, such as those affecting cell wall synthesis or other essential processes.

Computational Approaches in Nifuroxime Research

Molecular Docking and Binding Affinity Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as Nifuroxime (B1200033), when bound to a protein target. researchgate.netajprd.complos.org It estimates the binding affinity between the ligand and the protein, providing insights into the strength and stability of the complex. ajprd.complos.org This method is valuable in understanding drug-receptor interactions and identifying potential therapeutic targets. researchgate.netajprd.com

Ligand-Protein Interaction Profiling (e.g., with Bacterial Nitroreductases)

This compound, like other nitrofurans, is known to be activated by bacterial nitroreductases. researchgate.netplos.org Computational approaches, such as molecular docking, can be used to profile the interactions between this compound and these enzymes. Studies have investigated the interaction of nitrofuran derivatives, including this compound, with E. coli nitro-reductase (1YLU) using molecular docking simulations. researchgate.netajprd.com These studies aim to understand how the drug binds to the enzyme's active site and to identify the key amino acids involved in the interaction. researchgate.netajprd.com For instance, interactions with amino acids such as glutamic acid (GLU), arginine (ARG), serine (SER), glutamine (GLN), and lysine (B10760008) (LYS) in the protein active site have been observed for nitrofuran compounds. researchgate.netajprd.com Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these non-covalent interactions in 3D structures obtained from docking or experimental methods. volkamerlab.orgnih.govresearchgate.net

Molecular docking studies on nitrofuran compounds, including this compound, targeting E. coli nitro-reductase (1YLU) have reported binding scores. These scores, often expressed in Kcal/mol, indicate the predicted binding affinity. For example, in one study, nitrofuran compounds showed docking scores ranging between -5.9 and -8.8 Kcal/mol against 1YLU. researchgate.netajprd.com this compound specifically had a reported binding affinity of -6.1 kcal/mol in one study. ajprd.com

Table 1: Predicted Binding Affinities of Nitrofuran Derivatives with E. coli Nitro-reductase (1YLU)

| Compound | Predicted Binding Affinity (Kcal/mol) |

| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 |

| Nifuroxazide (B1678864) | -8.4 |

| 4-Hydroxy-nitrofurantoin | -8.3 |

| Nitrofurantoin | -8.1 |

| Furazolidone (B1674277) | -7.6 |

| Nitrofurazone | -7.3 |

| This compound | -6.1 |

| Nifurtimox (B1683997) | -5.9 |

Data extracted from search result ajprd.com.

Identification of Potential Pharmacological Targets

Computational approaches, including molecular docking and virtual screening, can be employed to identify potential pharmacological targets for this compound beyond the well-established bacterial nitroreductases. frontiersin.orgnih.govplos.orgdrugdiscoverynews.comtechnologynetworks.com By screening libraries of proteins, researchers can predict other proteins or biological molecules that this compound might bind to. plos.org This can lead to the identification of new therapeutic applications or potential off-targets that might be related to side effects. plos.orgdrugdiscoverynews.com Computational tools can analyze large biological databases and integrate them with drug-target databases to predict new drug targets. nih.govdrugdiscoverynews.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. nih.govfrontiersin.orgmdpi.com In silico SAR analysis uses computational methods to analyze these relationships, which can be particularly useful for optimizing the activity of this compound derivatives. mdpi.comresearchgate.netnih.govnih.gov

In Silico Analysis for Activity Optimization

In silico SAR analysis involves using computational tools to analyze how modifications to the chemical structure of this compound might affect its biological activity. mdpi.comresearchgate.netnih.gov This can include methods like Quantitative Structure-Activity Relationship (QSAR), which builds mathematical models to predict activity based on molecular descriptors. nih.govunito.itresearchgate.net By understanding which structural features are associated with higher activity, researchers can design and prioritize the synthesis of novel this compound analogs with improved properties. mdpi.comresearchgate.net Computational studies can help identify key components that influence inhibitory activity. nih.gov

Computational Simulations for Mechanistic Elucidation

Computational simulations, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, can provide detailed insights into the molecular mechanisms underlying this compound's activity. rsc.orgscielo.brnih.gov These simulations can model the dynamic behavior of this compound in complex biological environments, such as its interaction with target enzymes or its transformation through metabolic pathways. rsc.orgscielo.brnih.govrsc.org

For nitrofurans like this compound, which are prodrugs activated by nitroreduction, computational simulations can help elucidate the step-by-step process of this reduction by nitroreductase enzymes. plos.orgnih.gov QM/MM simulations, for example, can unveil reaction mechanisms and provide insight into the free energy landscape of chemical reactions. rsc.orgscielo.brrsc.org This can help in understanding how the nitro group is reduced and how the reactive intermediates are formed, which are believed to be responsible for the drug's antibacterial effects. plos.orgresearchgate.netnih.gov While specific computational simulations detailing the mechanistic elucidation of this compound were not extensively found in the provided search results, the application of these techniques to similar prodrug activation mechanisms and nitrofuran compounds highlights their potential in understanding this compound's mode of action at a fundamental level. nih.govasm.org

Dynamic Molecular Simulations of this compound and Target Interactions

Dynamic molecular simulations, such as Molecular Dynamics (MD) simulations, are powerful computational techniques used to analyze the physical movements and interactions of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system wikipedia.org. These simulations are based on calculating forces between particles and their potential energies, often using interatomic potentials or molecular mechanical force fields wikipedia.org.

In the context of drug discovery, MD simulations can be used to explore the dynamics and function of drug targets or evaluate drug-target interactions mdpi.com. They can provide dynamic structural data on interactions between ligands and target receptors, offering a collection of complex conformations frontierspartnerships.org. This is particularly useful for identifying key interactions a ligand makes with a binding pocket, predicting rearrangements of the binding pocket induced by a ligand, and testing potential ligand poses nih.gov. MD simulations can also help to predict the return of a ligand-binding pocket and identify possible ligand potentials nih.gov.

While the provided search results discuss the general applications and principles of dynamic molecular simulations in drug discovery and understanding ligand-target interactions wikipedia.orgmdpi.comfrontierspartnerships.orgnih.govnih.gov, specific detailed research findings or data tables directly applying these methods to this compound and its interactions with particular biological targets were not found within the scope of the search. The information available broadly describes how MD simulations are utilized in computational chemistry and biology to understand molecular behavior and interactions relevant to drug design and target binding.

Prediction of Metabolic Fate within Cellular Contexts

Predicting the metabolic fate of a compound within cellular contexts is a critical aspect of understanding its behavior and potential efficacy or toxicity. Computational approaches for predicting xenobiotic metabolism can be broadly classified into ligand-based and structure-based methods nih.gov. Ligand-based approaches model structures of known active and inactive compounds to derive structure-activity relationships (SARs), while structure-based approaches focus on the properties of the metabolizing enzyme, its interactions with the ligand, and the reaction mechanism nih.gov.

Computational methods for metabolism prediction aim to address several key aspects: predicting sites of metabolism (SOMs), elucidating potential metabolites and their chemical structures, and predicting direct and indirect effects on metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily nih.gov. Various approaches are employed, including expert systems, data mining, QSARs, machine learning, pharmacophore-based algorithms, and molecular docking nih.gov. Some methods utilize large dictionaries of biotransformations or knowledge-based rules to predict likely metabolites and pathways nih.gov.

Computational models can also be used to predict the effects of targeting cellular metabolism, for instance, in the context of disease like cancer, by simulating the dynamic reaction fluxes within metabolic networks frontiersin.orgresearchgate.net. These models can help identify enzyme-catalyzed reactions that could be effective therapeutic targets frontiersin.org. The integration of context-specific experimental data, such as gene and protein expression or metabolite profiles, into computational models allows for context-specific metabolic predictions researchgate.net.

Analytical Methodologies for Nifuroxime Research

Spectrophotometric Determination Techniques

Spectrophotometry, particularly in the UV-Vis range, is a common and accessible method for the quantitative analysis of Nifuroxime (B1200033), often in pharmaceutical preparations. This technique relies on the compound's ability to absorb light at specific wavelengths.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is widely used for the quantitative determination of this compound. This method measures the absorbance of a sample solution in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.com The amount of light absorbed is directly proportional to the concentration of the analyte, according to the Beer-Lambert Law. denovix.com For this compound, specific wavelengths are utilized for measurement. For instance, in the simultaneous determination of this compound and furazolidone (B1674277), wavelengths such as 340 nm have been selected for this compound analysis. oup.com A modified Vierordt method, a type of UV-Vis spectrophotometry, has been reported to provide accurate and reproducible results for the simultaneous determination of this compound and furazolidone in pharmaceutical preparations without requiring preliminary separation. oup.comnih.govoup.com Mean percent recoveries of 99.50 ± 1.59 have been reported for this compound using this method. nih.govoup.com Colorimetric methods, which often involve reactions producing colored compounds measurable by visible spectrophotometry, have also been developed for nitro derivatives including this compound. tandfonline.comscielo.br One such method involves the reaction of nitro compounds with tetrabutylammonium (B224687) hydroxide (B78521) in dimethylformamide, resulting in an orange to purple color. tandfonline.comscielo.br

Derivative Spectrophotometry in Multi-Component Analysis

Derivative spectrophotometry is a technique that can enhance the resolution of overlapping spectra in multi-component mixtures, allowing for the determination of individual components without prior separation. dntb.gov.uanih.govdntb.gov.ua This method involves calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. While derivative spectrophotometry has been explored for the analysis of this compound in mixtures, such as with furazolidone, studies have indicated that results obtained using the first-derivative curves may be unreliable. oup.comnih.gov However, derivative spectrophotometry has been successfully applied in the simultaneous analysis of other drug combinations, suggesting its potential utility depending on the specific mixture and chosen derivative order and wavelengths. nih.gov For example, in the analysis of drotaverine HCl and nifuroxazide (B1678864) (another nitrofuran derivative), derivative spectrophotometry at specific wavelengths and derivative orders was successfully employed. nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful separation methods that allow for the analysis of this compound in complex mixtures, including pharmaceutical formulations and biological samples. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, offering advantages such as speed, selectivity, and sensitivity. tandfonline.com HPLC methods for this compound often involve reversed-phase chromatography. For instance, a reversed-phase HPLC method using a Lichrosorb R.P. 18 column and a mobile phase of methanol-water-buffer pH 3 (40:55:5) has been developed for the simultaneous determination of this compound and furazolidone in vaginal suppositories. tandfonline.comtandfonline.comresearchgate.net This method achieved separation in 12 minutes with detection at 350 nm and showed rectilinear calibration graphs over a concentration range of 1-10 µg/mL for both drugs. tandfonline.comtandfonline.comresearchgate.net HPLC methods are considered rapid, simple, accurate, and precise for the analysis of this compound, especially when compared to time-consuming methods requiring preliminary separation steps where the drug might degrade. tandfonline.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers even higher sensitivity and selectivity, and has been used for the analysis of related nitrofuran derivatives like nifuroxazide in biological matrices such as plasma and brain tissue, suggesting its potential for this compound metabolite profiling or analysis in complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique typically used for the separation and identification of volatile and semi-volatile compounds. filab.fr While GC-MS is a powerful tool for metabolite profiling and identifying degradation products, its direct application to this compound may be limited due to the compound's properties. However, GC-MS is widely used in the analysis of various organic compounds, including other nitrobenzene (B124822) compounds and volatile organic compounds in biological extracts. nih.govplos.org It has been noted that in GC analysis, decomposition of this compound to 2-Cyano-5-Nitrofuran was observed in one instance. lgcstandards.com This suggests that while GC-MS might be useful for analyzing volatile degradation products or metabolites, direct analysis of intact this compound by GC-MS might be challenging due to potential thermal decomposition. Solvents used in GC-MS must be of high purity to avoid interference. scharlab.com

Future Directions and Research Opportunities

Exploration of Novel Nifuroxime (B1200033) Derivatives with Enhanced Specificity

The identification of this compound as a STAT3 inhibitor has prompted the exploration of its derivatives to enhance potency and specificity. nih.govashpublications.org The core structure of this compound presents a viable scaffold for chemical modification to improve its therapeutic index.

Researchers have synthesized and studied various analogues of this compound, revealing key structure-activity relationships (SAR). For instance, certain furan (B31954) derivatives with phenyloxy substituents have demonstrated high cytotoxicity against human cancer cell lines. nih.gov SAR studies on quinoxaline–arylfuran derivatives, with a side chain similar to this compound, have also been conducted to identify compounds with potent antitumor activities. nih.gov These studies provide a foundation for the rational design of new this compound derivatives.

Future research will likely focus on modifying specific moieties of the this compound molecule to optimize its interaction with the STAT3 protein and other potential targets. The goal is to develop analogues with increased affinity for their intended targets while minimizing off-target effects. One analogue, Nifuratel, has already shown promise in inhibiting the STAT3 pathway in gastric cancer cells. dovepress.com The synthesis and screening of a wider range of derivatives are anticipated to yield candidates with superior pharmacological profiles.

| Derivative/Analogue | Key Modification | Observed Activity | Reference |

|---|---|---|---|

| Nifuratel | Analogue of this compound | Inhibits STAT3 pathway in gastric cancer cells. | dovepress.com |

| Quinoxaline–arylfuran derivatives | Side chain similar to this compound | Potent antitumor activities. | nih.gov |

| Furan derivatives with phenyloxy substituents | Phenyloxy group addition | High cytotoxicity against human cancer cell lines. | nih.gov |

Advanced Mechanistic Investigations at the Subcellular Level

While the inhibition of STAT3 is a key mechanism of this compound's action, a deeper understanding of its subcellular interactions is crucial for its development as a targeted therapeutic. This compound has been shown to inhibit the constitutive phosphorylation of STAT3 by reducing the autophosphorylation of Janus kinases (Jak), specifically Jak2 and Tyk2. nih.govashpublications.orgselleckchem.com This inhibition leads to the downregulation of STAT3 target genes, such as Mcl-1, which is involved in cell survival. nih.govashpublications.org

Beyond its effects on the Jak/STAT pathway, this compound has been observed to influence mitochondrial function. Studies have shown that it can decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS). researchgate.netresearchgate.net This suggests that this compound may induce apoptosis through a mitochondria-mediated pathway. Furthermore, Nifuroxazide (B1678864) has been found to induce apoptosis in human non-small cell lung cancer cells through the endoplasmic reticulum stress PERK signaling pathway. nih.gov More recent research has also highlighted its ability to rescue mitochondrial network fragmentation and cristae abnormalities in models of certain mitochondrial diseases. nih.gov

Future mechanistic studies should aim to elucidate the precise molecular interactions of this compound within these subcellular compartments. Advanced imaging techniques and proteomic approaches could map its distribution and identify novel binding partners, providing a more comprehensive picture of its mechanism of action. Understanding how this compound modulates mitochondrial bioenergetics and endoplasmic reticulum stress will be critical for predicting its efficacy and potential side effects in various disease contexts.

Development of Innovative Preclinical Models for Efficacy and Resistance Studies

The evaluation of this compound and its derivatives necessitates the use of robust preclinical models that can accurately predict clinical outcomes. To date, a variety of in vitro and in vivo models have been employed to study its efficacy.

In Vitro Models:

Cell-Based Assays: A range of cancer cell lines, including those from multiple myeloma, colorectal carcinoma, and non-small cell lung cancer, have been used to assess the anti-proliferative and pro-apoptotic effects of this compound. nih.govnih.govnih.gov

3D Spheroid Cultures: These models can better mimic the tumor microenvironment and are valuable for studying drug penetration and efficacy in a more physiologically relevant context.

In Vivo Models:

Xenograft Models: Mice bearing human tumor xenografts, such as Ehrlich's solid carcinoma and A375 melanoma, have been instrumental in demonstrating the in vivo antitumor activity of this compound. nih.govmdpi.com

Metastasis Models: Lung and abdominal metastasis models of colon cancer have been used to show that this compound can inhibit tumor spread. nih.govresearchgate.net

Disease-Specific Models: Animal models of pulmonary fibrosis and diabetic nephropathy have been used to investigate the therapeutic potential of this compound in non-cancerous conditions. pulmonaryfibrosisnews.comnih.gov A mouse model of acute graft-versus-host disease has also been utilized to demonstrate the therapeutic effects of STAT3 inhibition by nifuroxazide. nih.gov In vivo studies in mice have also been conducted to evaluate its antischistosomal activity. nih.govasm.org

Future research should focus on developing more sophisticated preclinical models. Patient-derived xenografts (PDXs) and humanized mouse models could provide more accurate predictions of patient responses. Furthermore, the development of in vitro and in vivo models to study the mechanisms of resistance to this compound will be crucial for devising strategies to overcome it.

| Model Type | Specific Model | Application | Reference |

|---|---|---|---|

| In Vitro | Cancer Cell Lines (e.g., U266, CT26, H1299) | Assessing anti-proliferative and pro-apoptotic effects. | nih.govnih.govnih.gov |

| In Vivo | Ehrlich's Solid Carcinoma Mouse Model | Demonstrating in vivo antitumor activity. | mdpi.com |

| Colorectal Cancer Metastasis Mouse Models | Evaluating inhibition of tumor metastasis. | nih.govresearchgate.net | |

| Pulmonary Fibrosis Mouse Model | Investigating therapeutic potential in fibrotic diseases. | pulmonaryfibrosisnews.com | |

| Schistosoma mansoni infected mice | Evaluating antischistosomal activity. | nih.govasm.org |

Repurposing and Novel Applications of this compound within Emerging Pathogen Research

The existing safety profile of this compound makes it an attractive candidate for drug repurposing. criver.com While its primary use has been as an intestinal antiseptic, its broader biological activities suggest potential applications against a range of pathogens and in other disease areas.

Antiparasitic Activity: Recent studies have highlighted the potential of this compound as an antischistosomal agent, demonstrating activity against Schistosoma mansoni in both in vitro and in vivo models. nih.govasm.org This opens the door for its investigation against other parasitic infections.

Antiviral Activity: Emerging research suggests that this compound may possess antiviral properties. Its ability to modulate host cellular pathways, such as the STAT3 signaling pathway, could interfere with viral replication and pathogenesis. This warrants further investigation into its efficacy against a variety of viruses.

Anti-inflammatory and Other Applications: The inhibitory effect of this compound on the pro-inflammatory STAT3 pathway suggests its potential use in treating inflammatory conditions. nih.gov It has already shown promise in animal models of diabetic nephropathy and pulmonary fibrosis. pulmonaryfibrosisnews.comnih.gov There is also emerging interest in its potential application for neuroinflammatory disorders.

Future research in this area should involve high-throughput screening of this compound and its derivatives against a wide range of emerging and re-emerging pathogens. Mechanistic studies will be essential to understand how it exerts its effects in these different contexts. The repurposing of this compound could provide a rapid and cost-effective approach to addressing unmet medical needs.

Q & A

Q. What are the key physicochemical properties of Nifuroxime relevant to its redox activity in biological systems?

this compound (C₅H₄N₂O₄) is a nitroaromatic compound with a reduction potential (E₁/₇) critical to its redox cycling in biological environments. Its electron-deficient nitro group facilitates radical formation under reducing conditions, which correlates with its antiparasitic and antibacterial activity . The octanol/water distribution coefficient (log D) and molecular weight (287.30 g/mol) influence its bioavailability and partitioning in cellular systems .

Q. How should this compound be handled in laboratory settings to ensure experimental reproducibility?

- Storage: Use airtight containers in cool, dry conditions to prevent photodegradation.

- Safety: Avoid dust formation and use fume hoods for weighing/dissolving. Refer to GHS guidelines for non-hazardous handling .

- Experimental protocols: Document solvent choice (e.g., formate buffer for radical stability studies) and oxygen exclusion methods (e.g., N₂-saturated solutions) to replicate redox behavior .

Q. What standardized assays are used to evaluate this compound’s bioactivity against Plasmodium falciparum?

The chloroquine-resistant FcB1 strain is commonly used with IC₅₀ determination via lactate dehydrogenase (LDH) assays. Include positive controls (e.g., artemisinin derivatives) and validate results using dose-response curves (log IC₅₀ vs. E₁/₇ regression analysis, slope ≈ −8.37 V⁻¹) .

Advanced Research Questions

Q. How do contradictions in reported rate constants for this compound radical decay (e.g., Greenstock vs. Wardman studies) impact mechanistic interpretations?

Greenstock et al. (1985) reported a radical decay rate ~50× higher than later studies, likely due to artifacts from tert-butanol scavengers interfering with radical lifetimes. Validate decay kinetics using alternative scavengers (e.g., formate) and oxygen-controlled systems to isolate O₂-dependent pathways .

Q. What experimental designs are optimal for studying this compound’s radiosensitization effects in hypoxic bacterial models?

- Model system: Use E. coli cultures under controlled hypoxia (e.g., anaerobic chambers).

- Dosimetry: Combine this compound (0.15–0.25 mM) with γ-irradiation and quantify survival via colony-forming assays.

- Controls: Compare with misonidazole (enhancement ratio = 1.3–1.6 at 1 mM) to benchmark efficacy .

Q. How can computational methods predict this compound’s inhibitory action on glutathione reductase (GR) in Plasmodium?

- Docking studies: Use GR crystal structures (PDB ID: 1XAN) to map nitro group interactions with the flavin adenine dinucleotide (FAD) binding site.

- QSAR models: Correlate E₁/₇ values with IC₅₀ data to prioritize derivatives with higher electron affinity .

Q. What strategies resolve discrepancies in this compound’s redox behavior across different pH and solvent systems?

- Spectroelectrochemistry: Monitor radical formation via UV-Vis absorption at 400–500 nm under varying pH (5–9).

- Validation: Cross-reference with pulse radiolysis data to confirm reaction intermediates .

Methodological Best Practices

- Data reporting: Adhere to Beilstein Journal guidelines:

- Include raw spectral data (e.g., Figure 5 in Wardman 1985) in supplementary materials.

- Limit main text to ≤5 compound characterizations; cite prior syntheses for known derivatives .

- Reproducibility: Pre-register protocols for radical decay assays and share datasets via repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |